

Spectroscopic Analysis of Brominated Methyl Benzoate Derivatives: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 4-bromo-3-methylbenzoate	
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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for brominated methyl benzoate derivatives, with a specific focus on illustrating the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of these compounds. Due to the limited availability of public spectroscopic data for **Methyl 4-bromo-3-methylbenzoate**, this document utilizes the well-characterized data for the closely related isomer, Methyl 4-bromobenzoate, as a representative example to demonstrate the principles and methodologies for researchers, scientists, and drug development professionals.

Spectroscopic Data for Methyl 4-bromobenzoate

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Methyl 4-bromobenzoate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-bromobenzoate



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.87	d	8.6	2H	Aromatic (ortho to -COOCH ₃)
7.55	d	8.6	2H	Aromatic (ortho to -Br)
3.87	S	-	3H	-OCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

Table 2: 13C NMR Spectroscopic Data for Methyl 4-bromobenzoate

Chemical Shift (δ) ppm	Assignment
165.7	C=O (Ester)
131.9	Aromatic C-H
131.1	Aromatic C-H
130.6	Aromatic C-Br
128.5	Aromatic C-COOCH₃
51.2	-OCH₃

Solvent: $CDCl_3[1]$

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Methyl 4-bromobenzoate



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1720	Strong	C=O stretch (ester)
~1280	Strong	C-O stretch (ester)
~1600, ~1485	Medium-Weak	C=C stretch (aromatic ring)
~1100	Medium	C-Br stretch
~3000-3100	Weak	C-H stretch (aromatic)
~2950	Weak	C-H stretch (methyl)

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for Methyl 4-bromobenzoate

m/z	Relative Intensity (%)	Assignment
214/216	~1:1	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
183/185	High	[M - OCH ₃]+
155/157	Medium	[M - COOCH₃]+
76	Medium	[C ₆ H ₄] ⁺

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A sample of approximately 5-10 mg of the solid compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).



- ¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic compounds.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 75 or 100 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A
 background spectrum of the empty sample compartment is first recorded. The sample
 spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, and the background is
 automatically subtracted.

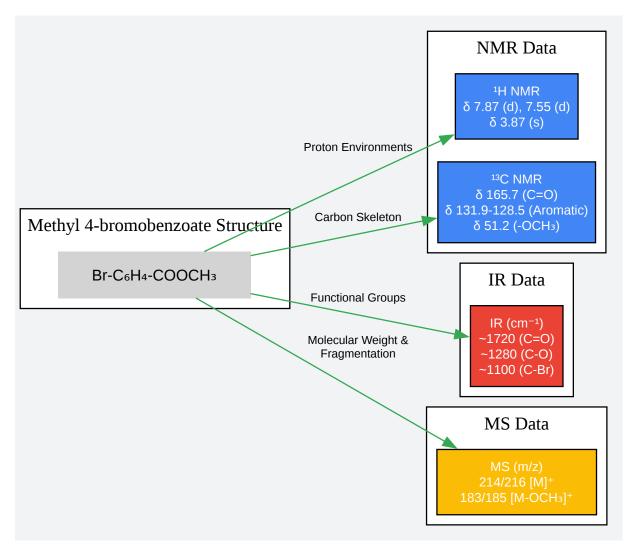
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.





Visualizations Spectroscopic Data and Chemical Structure Correlation

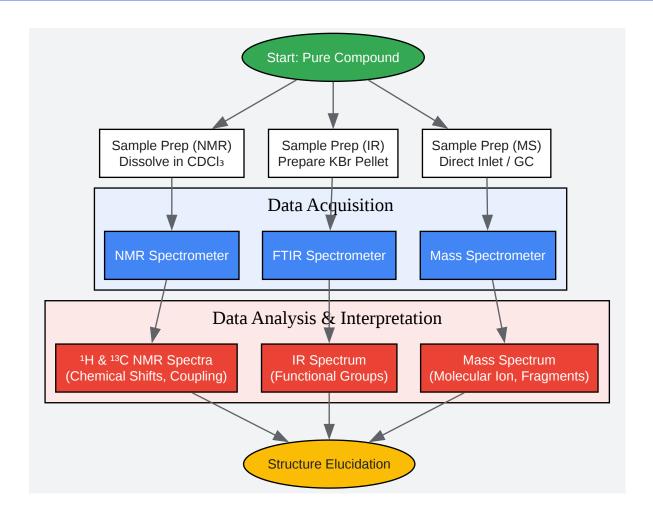


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Caption: Correlation of spectroscopic data with the chemical structure of Methyl 4-bromobenzoate.

General Experimental Workflow for Spectroscopic Analysis





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Caption: General experimental workflow for spectroscopic analysis of an organic compound.

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References

- 1. rsc.org [rsc.org]
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